Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Description
Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring an acetyl group at position 2 and a methyl ester at position 5. Tetrahydroisoquinolines are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to natural alkaloids and their diverse biological activities, including antitumor, anti-inflammatory, and neurotransmitter modulation properties .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-7-11(13(16)17-2)3-4-12(10)8-14/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
MMJIUTMXRRTDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group and tetrahydroisoquinoline ring are susceptible to oxidation under controlled conditions:
Oxidation of the acetyl group generates ketones, while ester hydrolysis under oxidative conditions yields carboxylic acids .
Reduction Reactions
The tetrahydroisoquinoline framework undergoes further reduction under standard protocols:
| Reagent/Conditions | Reaction Outcome | Key Observations | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C) | Reduction of acetyl to ethyl group | Selective reduction without ester cleavage | |
| LiAlH₄ (THF, reflux) | Full reduction of ester to alcohol | Over-reduction observed at higher temps |
Selectivity depends on reagent strength. NaBH₄ preserves the ester group, while LiAlH₄ reduces both the acetyl and ester functionalities.
Substitution Reactions
The methyl ester and acetyl groups serve as electrophilic sites for nucleophilic substitution:
Ester Hydrolysis
Acetyl Group Replacement
Acylation and Cyclization
The tetrahydroisoquinoline nitrogen participates in acylation and cyclization reactions:
Acylation introduces bioisosteric groups (e.g., furans) to enhance pharmacological profiles .
Coordination Chemistry
The nitrogen and oxygen atoms enable metal coordination:
These complexes demonstrate catalytic activity in nitroaldol and Michael addition reactions .
Tetrazole Formation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| n-Bu₃SnN₃ (toluene, 110°C) | 6-Tetrazole-substituted derivatives | 75–85% |
Tetrazole derivatives exhibit enhanced metabolic stability and PPARγ partial agonism .
Key Mechanistic Insights
Scientific Research Applications
Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Methoxy groups (e.g., 6,7-dimethoxy analogs) improve solubility via hydrogen bonding .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., Lifitegrast intermediates) are hydrolyzed to carboxylic acids under basic conditions, a critical step in prodrug activation .
- Steric Hindrance : Bulky substituents like benzyl (position 2) may reduce binding affinity to target proteins compared to acetyl groups .
Physicochemical and Crystallographic Data
- Melting Points : Methyl 5,7-dichloro derivatives (e.g., hydrochloride salts) have higher melting points (>300 K) due to ionic interactions .
- Crystal Packing: Weak C–H⋯π and hydrogen-bonding interactions stabilize crystal structures, as observed in pyrroloquinoline derivatives .
- pKa Values : Methyl esters (e.g., pKa ~6.60 for benzyl-substituted analogs) are less acidic than carboxylic acids (pKa ~2–3) .
Biological Activity
Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, particularly in medicinal chemistry, due to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
| InChI | InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-6-10(12(15)16)2-3-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O |
This compound interacts with various molecular targets and pathways. Its mechanism of action includes:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This inhibition is critical for the treatment of neurodegenerative disorders and depression .
- Receptor Binding : It exhibits binding affinity for dopamine receptors and can modulate their activity. This property is significant for developing treatments for neurological conditions .
- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroisoquinolines exhibit antibacterial properties against various pathogens including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
Anticancer Activity
Research has demonstrated that this compound derivatives possess significant anticancer properties:
- Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, one study reported that certain derivatives could significantly reduce cell viability in breast cancer cell lines at specific concentrations .
- Bcl-2 Inhibition : The compound's ability to inhibit Bcl-2 family proteins suggests potential applications in cancer therapies aimed at overcoming resistance to apoptosis in malignant cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This property is beneficial for developing treatments for chronic inflammatory diseases .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of methyl 2-acetyl derivatives against several bacterial strains. The results showed:
- Inhibition Zones : The derivatives produced inhibition zones ranging from 19 mm to 30 mm against tested organisms.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. faecalis | 29 |
| P. aeruginosa | 24 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
These findings indicate that the compound has comparable efficacy to established antibiotics like ceftriaxone .
Study on Anticancer Activity
In another study focused on anticancer effects, methyl 2-acetyl derivatives were tested on MCF-7 breast cancer cells:
- Cell Viability : The treated cells showed a significant decrease in viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 85 |
| Compound Treatment | 40 |
The study concluded that the compound effectively induces apoptosis and alters cell cycle progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
